2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide
Overview
Description
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C7H14Br2N2O. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound is characterized by the presence of a bromine atom and a piperazine ring, which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(4-methylpiperazin-1-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or recrystallization techniques. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazines or other derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding or non-covalent interactions, affecting the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in terms of bromine content but differs in its alkyl chain structure.
4-Bromo-1-butene: Contains a bromine atom and an alkene group, differing in its unsaturation.
N-Bromoacetamide: Shares the bromine atom but has a different functional group and structure.
Uniqueness
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. This structural feature allows for versatile reactivity and potential therapeutic applications, distinguishing it from other brominated compounds .
Properties
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN2O.BrH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXSBRENDNBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-56-4 | |
Record name | 2-bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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